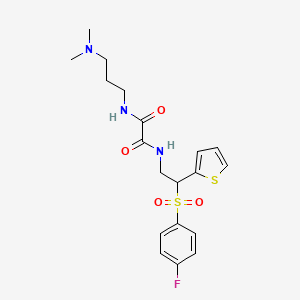

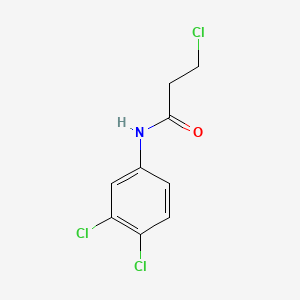

![molecular formula C11H15N3O B2701727 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane CAS No. 179470-40-7](/img/structure/B2701727.png)

3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane” is a complex organic compound. It contains a pyrazine group, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also includes a bicyclo[2.2.2]octane structure, which is a type of cycloalkane (a hydrocarbon with only single bonds) with three rings .

Synthesis Analysis

The synthesis of compounds with a bicyclo[2.2.2]octane structure can be challenging due to the strain in the molecule . A key feature in the synthesis process involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Molecular Structure Analysis

The molecular structure of “3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane” is complex due to the presence of the bicyclo[2.2.2]octane and pyrazine structures. The bicyclo[2.2.2]octane structure is a type of cycloalkane with three fused rings . The pyrazine structure is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The compound “3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane” likely undergoes various chemical reactions due to the presence of the reactive pyrazine and bicyclo[2.2.2]octane structures. DABCO, a similar compound, is known to be a strong nucleophile and a good leaving group in aliphatic and aromatic nucleophilic substitution reactions .Scientific Research Applications

Catalysis of Organic Reactions

DABCO is frequently used as a base, catalyst, and reagent in organic chemistry . It has been used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This enables the use of DABCO as a catalyst of a series of organic reactions .

Building Block for Organic Synthesis

DABCO is used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines . Some derivatives of DABCO are also widely used as reagents .

Source of Sulfur Dioxide

1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO), a derivative of DABCO, can serve as a source of SO2 .

Electrophilic Fluorinating Agent

1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis (tetrafluoroborate) (Selectfluor), another derivative of DABCO, is used as an electrophilic fluorinating agent .

Component in Coordination Polymers

DABCO has been used in the synthesis of coordination polymers. For example, it has been used to synthesize a coordination polymer with a triply charged metal ion, lanthanum (III), resulting in a compound with the formula [La (odabco) 3 ]Cl 3 · x H 2 O .

Oxidation of 2-pyrazolines and Isoxazolines

DABCO has been used in the oxidation of 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazoles and -isoxazoles to their corresponding aromatic derivatives .

properties

IUPAC Name |

3-pyrazin-2-yloxy-1-azabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-5-14-6-2-9(1)10(8-14)15-11-7-12-3-4-13-11/h3-4,7,9-10H,1-2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXOUJRJXRSRLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol](/img/structure/B2701644.png)

![(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2701648.png)

![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2701656.png)

![N-[3-[2-(2-Methyl-1,3-thiazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2701663.png)

![7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2701664.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2701665.png)